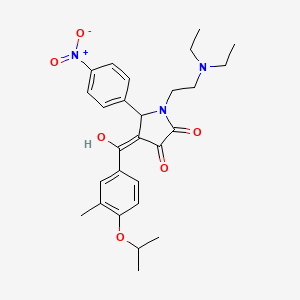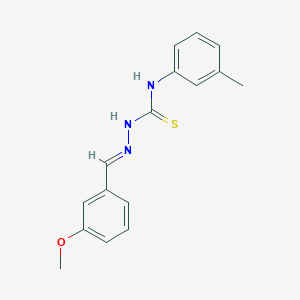
(1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-4-YL)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-4-YL)methanol is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This compound is characterized by the presence of a chlorophenyl group and a phenyl group attached to the pyrazole ring, with a methanol group at the fourth position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-4-YL)methanol typically involves the reaction of 4-chlorophenylhydrazine with acetophenone to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. The final step involves the reduction of the ketone group to a methanol group using a reducing agent such as sodium borohydride in methanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and using continuous flow reactors to improve yield and efficiency.
化学反応の分析
Types of Reactions
(1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-4-YL)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to a ketone using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be further reduced to form different derivatives, depending on the reducing agent used.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of various reduced derivatives.
Substitution: Formation of substituted pyrazole derivatives.
科学的研究の応用
(1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-4-YL)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Used in the development of new materials and as a building block for various chemical processes.
作用機序
The mechanism of action of (1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-4-YL)methanol is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved .
類似化合物との比較
Similar Compounds
(1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-4-YL)ethanol: Similar structure but with an ethanol group instead of methanol.
(1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-4-YL)acetone: Similar structure but with an acetone group instead of methanol.
(1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-4-YL)amine: Similar structure but with an amine group instead of methanol.
Uniqueness
(1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-4-YL)methanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both chlorophenyl and phenyl groups attached to the pyrazole ring, along with the methanol group, makes it a versatile compound for various applications in research and industry .
特性
分子式 |
C16H13ClN2O |
|---|---|
分子量 |
284.74 g/mol |
IUPAC名 |
[1-(4-chlorophenyl)-3-phenylpyrazol-4-yl]methanol |
InChI |
InChI=1S/C16H13ClN2O/c17-14-6-8-15(9-7-14)19-10-13(11-20)16(18-19)12-4-2-1-3-5-12/h1-10,20H,11H2 |
InChIキー |
RUWNRVLIIRBBOD-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=NN(C=C2CO)C3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide](/img/structure/B12016730.png)
![2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B12016732.png)
![2-[(5Z)-5-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pentanoic acid](/img/structure/B12016736.png)
![N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12016743.png)


![4-bromo-2-{(E)-[(1-naphthylacetyl)hydrazono]methyl}phenyl 2-chlorobenzoate](/img/structure/B12016773.png)

![(5E)-2-(4-isopropoxyphenyl)-5-(3-nitrobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12016799.png)
![N-(3-chloro-2-methylphenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12016806.png)

![2-(1H-Benzo[d]imidazol-2-yl)-3-(3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)acrylonitrile](/img/structure/B12016808.png)
![(5Z)-3-dodecyl-5-{[3-(3-fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12016810.png)

